![molecular formula C15H23ClN4 B14594497 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61098-28-0](/img/structure/B14594497.png)
5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biology, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used in bioimaging to study cellular processes and interactions .
Medicine: In medicine, this compound is investigated for its potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials. Its stability and tunable properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidine: This compound shares the same core structure but may have different substituents, leading to variations in properties and applications.
5-Aminopyrazoles: These compounds are precursors in the synthesis of pyrazolo[1,5-A]pyrimidines and have their own unique properties and applications.
Uniqueness: 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct photophysical and biological properties.
Properties
CAS No. |
61098-28-0 |
|---|---|
Molecular Formula |
C15H23ClN4 |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
5-chloro-6-methyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H23ClN4/c1-3-4-5-6-7-8-10-17-15-12(2)14(16)19-13-9-11-18-20(13)15/h9,11,17H,3-8,10H2,1-2H3 |
InChI Key |
ABNDOOFHXBQNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C(C(=NC2=CC=NN21)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


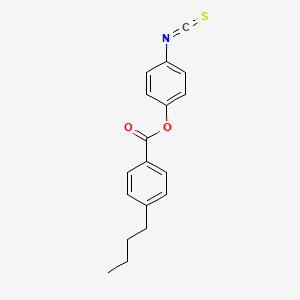
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
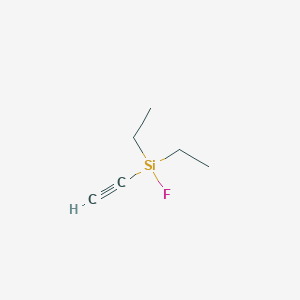

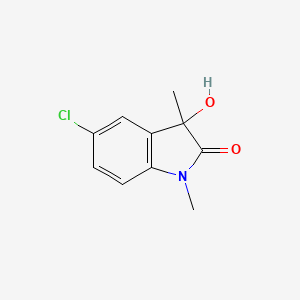
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
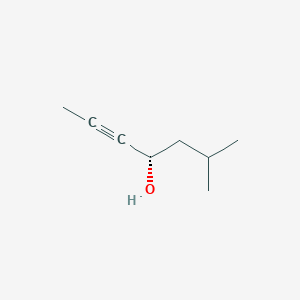
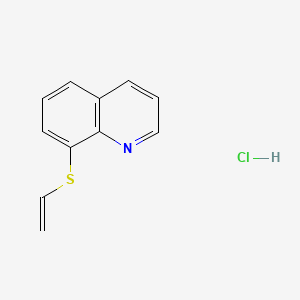
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)
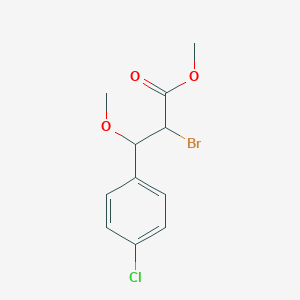
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
